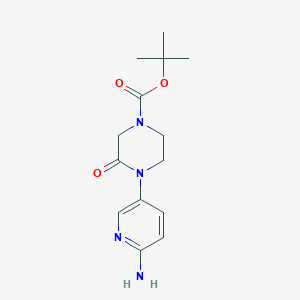
Tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate
描述
Tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2. It is a derivative of piperazine, featuring a tert-butyl ester group and an amino group on the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-aminopyridine and tert-butyl chloroformate as the primary starting materials.
Reaction Steps: The reaction involves the formation of a piperazine ring by reacting 6-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes of reactants and products.
Types of Reactions:
Oxidation: The amino group on the pyridine ring can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amine derivatives of the compound.
Substitution Products: Alkylated or aminated derivatives of the piperazine ring.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group on the pyridine ring can form hydrogen bonds with biological targets, while the piperazine ring can interact with enzymes and receptors. The tert-butyl ester group enhances the compound's stability and lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
Piperazine Derivatives: Other piperazine derivatives with different substituents on the ring.
Pyridine Derivatives: Compounds with pyridine rings substituted with various functional groups.
Ester Derivatives: Other esters with different alkyl groups.
Uniqueness: Tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate is unique due to its combination of the tert-butyl ester group, the amino group on the pyridine ring, and the piperazine ring. This combination provides a balance of stability, reactivity, and biological activity that is not found in other similar compounds.
属性
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)17-6-7-18(12(19)9-17)10-4-5-11(15)16-8-10/h4-5,8H,6-7,9H2,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCJBVSTRMKBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B2901863.png)
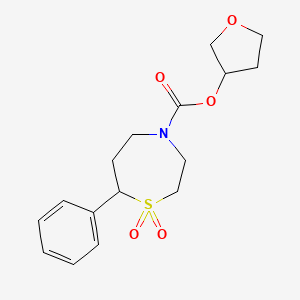
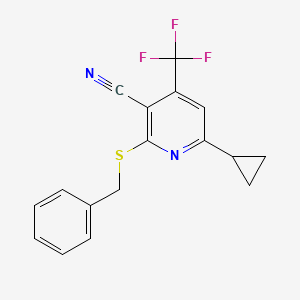
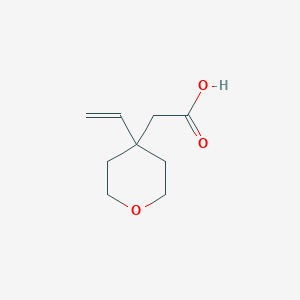
![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901869.png)
![ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2901870.png)
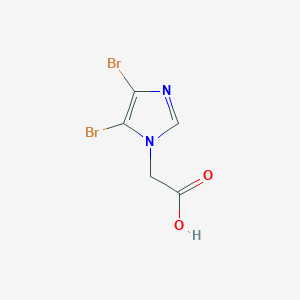
![5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2901878.png)
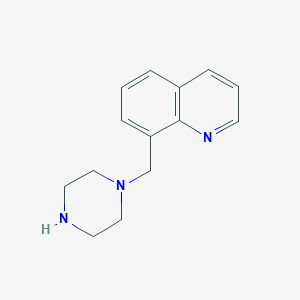
![2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2901881.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2901882.png)
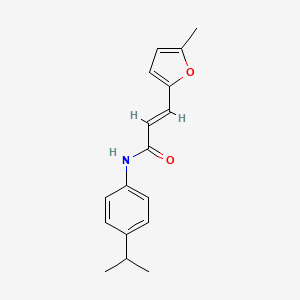
![2-(cyclopentylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2901884.png)
